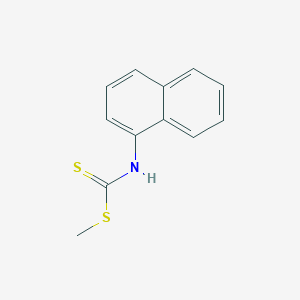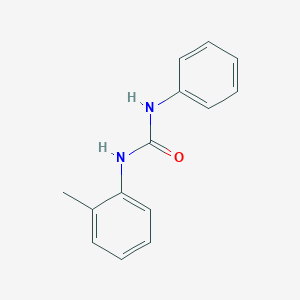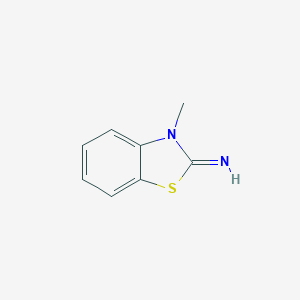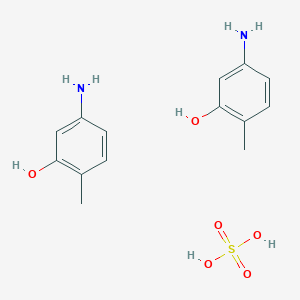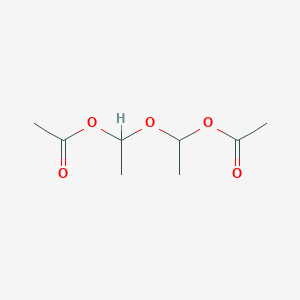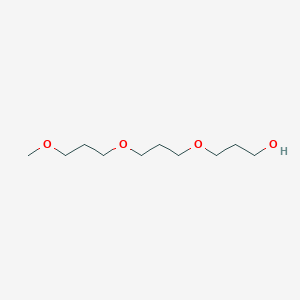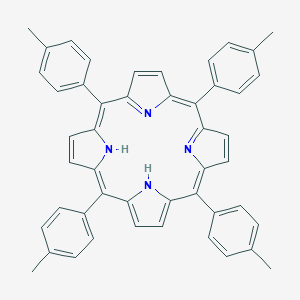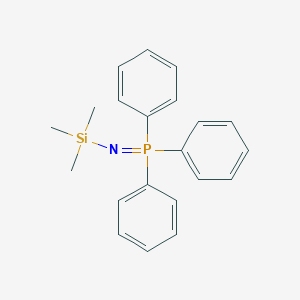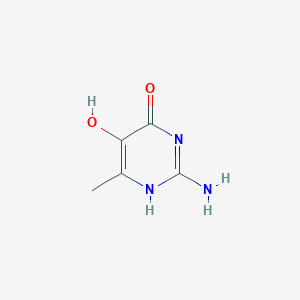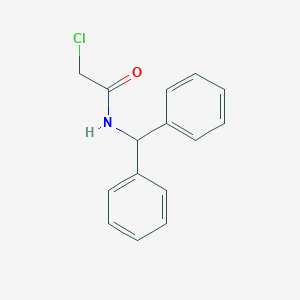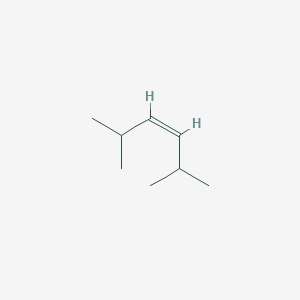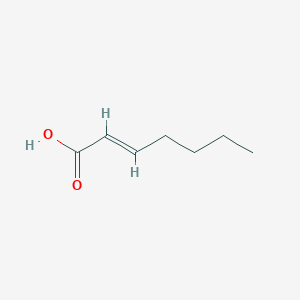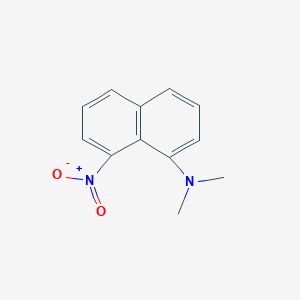
1-Naphthalenamine, N,N-dimethyl-8-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenamine, N,N-dimethyl-8-nitro- is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is also known as DMN and is synthesized through a specific method. DMN is used in various scientific research applications due to its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
DMN's mechanism of action is not well understood, but it is thought to be related to its ability to generate reactive oxygen species. Reactive oxygen species are known to play a role in various physiological processes, including cell signaling and apoptosis. DMN's ability to generate reactive oxygen species makes it a useful tool for studying these processes.
Biochemische Und Physiologische Effekte
DMN has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMN can induce cell death in cancer cells. DMN has also been shown to have antioxidant properties, which may be useful in the treatment of diseases related to oxidative stress. In vivo studies have shown that DMN can reduce inflammation and protect against liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
DMN has several advantages for lab experiments, including its ease of synthesis and fluorescent properties. DMN's ability to generate reactive oxygen species also makes it a useful tool for studying oxidative stress-related processes. However, DMN's toxicity and potential for generating reactive oxygen species also pose limitations for lab experiments. Careful handling and appropriate safety measures should be taken when using DMN in lab experiments.
Zukünftige Richtungen
There are several future directions for DMN research. DMN's ability to generate reactive oxygen species makes it a promising tool for studying oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. DMN's fluorescent properties also make it a useful tool for studying biological processes, such as cell signaling and apoptosis. Further research is needed to fully understand DMN's mechanism of action and potential applications in biomedical research.
Synthesemethoden
DMN is synthesized through a specific method that involves the reaction of 1-naphthylamine with nitric acid and sulfuric acid. The reaction produces 1-naphthalenamine, N,N-dimethyl-8-nitro- as a yellow crystalline powder. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DMN is used in various scientific research applications, including organic synthesis, material science, and biomedical research. In organic synthesis, DMN is used as a reagent for the synthesis of other chemical compounds. In material science, DMN is used as a precursor for the synthesis of metal-organic frameworks. In biomedical research, DMN is used as a fluorescent probe for the detection of reactive oxygen species.
Eigenschaften
CAS-Nummer |
10273-29-7 |
|---|---|
Produktname |
1-Naphthalenamine, N,N-dimethyl-8-nitro- |
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
N,N-dimethyl-8-nitronaphthalen-1-amine |
InChI |
InChI=1S/C12H12N2O2/c1-13(2)10-7-3-5-9-6-4-8-11(12(9)10)14(15)16/h3-8H,1-2H3 |
InChI-Schlüssel |
WWBMBSSKMPMTRW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



